molecular formula C10H20N2O2 B6278616 tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate CAS No. 1055264-23-7

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate

Cat. No.: B6278616
CAS No.: 1055264-23-7
M. Wt: 200.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Scientific Research Applications

Chemistry: tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: Its unique structure may contribute to the design of drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate involves its interaction with molecular targets in biological systems. The azetidine ring is known to interact with enzymes and receptors, potentially modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .

Properties

CAS No.

1055264-23-7

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.